molecular formula C9H13N7 B13874719 8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B13874719
M. Wt: 219.25 g/mol
InChI Key: OCKTTZSUIIMTPA-UHFFFAOYSA-N
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Description

8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that contains a piperazine ring fused with a triazolo-pyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyrazine core . The reaction conditions are often optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistency and efficiency. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolo-pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazolo-pyrazine ring.

Scientific Research Applications

8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific combination of the piperazine and triazolo-pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H13N7

Molecular Weight

219.25 g/mol

IUPAC Name

8-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C9H13N7/c10-9-13-8-7(12-3-6-16(8)14-9)15-4-1-11-2-5-15/h3,6,11H,1-2,4-5H2,(H2,10,14)

InChI Key

OCKTTZSUIIMTPA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CN3C2=NC(=N3)N

Origin of Product

United States

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